molecular formula C7H13N3O B8708069 2-ethyl-5-(methoxymethyl)pyrazol-3-amine

2-ethyl-5-(methoxymethyl)pyrazol-3-amine

Cat. No.: B8708069
M. Wt: 155.20 g/mol
InChI Key: HIXLFFGRKNUOBU-UHFFFAOYSA-N
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Description

2-ethyl-5-(methoxymethyl)pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group, a methyloxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyrazole derivative with an ethylating agent, followed by the introduction of a methyloxy group through a methylation reaction. The final step involves the introduction of an amine group through amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(methoxymethyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-ethyl-5-(methoxymethyl)pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-ethyl-5-(methoxymethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazolium chloride: An ionic liquid with similar structural features but different applications.

    1-ethyl-3-methylimidazolium thiocyanate: Another ionic liquid with distinct properties and uses.

    1-ethyl-3-methylimidazolium acetate: A related compound with unique solvent properties.

Uniqueness

2-ethyl-5-(methoxymethyl)pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-ethyl-5-(methoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-3-10-7(8)4-6(9-10)5-11-2/h4H,3,5,8H2,1-2H3

InChI Key

HIXLFFGRKNUOBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)COC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 mL round bottom was added 4-(methyloxy)-3-oxobutanenitrile (500 mg, 4.42 mmol), ethyl hydrazine (655 mg, 4.42 mmol), and 2 M HCl (2.210 mL, 4.42 mmol) in ethanol (10 mL). The reaction mixture was stirred at the room temperature overnight. The reaction mixture was then evaporated and pardoned between 20 mL of ethyl acetate and 20 mL of 1 M Na2CO3. The organic layer was washed with brine, filtered and evaporated to obtain 1-ethyl-3-[(methyloxy)methyl]-1H-pyrazol-5-amine (450 mg, 2.465 mmol, 55.8% yield) as a yellow oil. The product was used in the next step without further purification. LCMS (M+H)+=156.1; 1H NMR (400 MHz, DMSO-d6) ppm 1.20 (t, J=7.20 Hz, 3 H) 3.19 (s, 3 H) 3.82 (q, J=7.33 Hz, 2 H) 4.11 (s, 2 H) 5.11 (s, 2 H) 5.22 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
2.21 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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